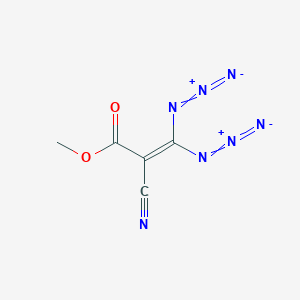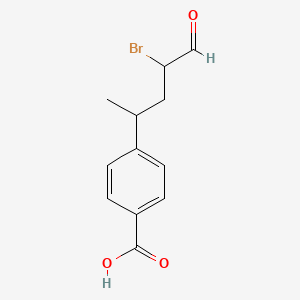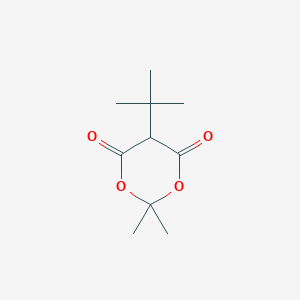
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a benzoic acid moiety substituted with a phenoxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The azetidinone ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidinone ring may yield a more oxidized lactam, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Oxoazetidin-1-yl)-N-phenylcyclohexanecarboxamide: Similar azetidinone structure but with different substituents.
N-(2-propenyl)-β-lactams: Precursor compounds used in the synthesis of azetidinone derivatives.
Uniqueness
2-(2-Oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
81461-96-3 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoic acid |
InChI |
InChI=1S/C17H15NO4/c19-16-8-9-18(16)15-7-6-12(10-14(15)17(20)21)11-22-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,21) |
InChI-Schlüssel |
ANXYAZSGTFSRDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1=O)C2=C(C=C(C=C2)COC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)


![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)



![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)




